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Compound of Interest

Compound Name: [Cys(Bzl)84] CD (81-92)

Cat. No.: B037744

An In-Depth Technical Guide to the Acidic Nature of the [Cys(Bzl)84] CD4 (81-92) Peptide

Abstract

The [Cys(Bzl)84] CD (81-92) peptide is a synthetic fragment of the human CD4 protein, a key
receptor involved in the immune response and the primary target for HIV entry into host cells.
This peptide is characterized by its distinct acidic nature, a property conferred by its specific
amino acid composition. As a fragment of CD4, it has been investigated for its potential to
inhibit HIV infection and virus-induced cell fusion.[1] The presence of a benzyl (Bzl) protecting
group on the cysteine residue at position 84 indicates its origin from chemical synthesis, a
process crucial for producing modified peptides for research and therapeutic development. This
guide provides a comprehensive technical overview of the physicochemical properties that
determine the peptide's acidity, details the experimental protocols used for its characterization,
and illustrates its functional context in inhibiting HIV entry.

Physicochemical Properties and Acidic Nature

The acidic character of the [Cys(Bzl)84] CD (81-92) peptide is a direct result of its primary
amino acid sequence. An analysis of its composition reveals a significant prevalence of acidic
residues compared to basic ones.

Amino Acid Sequence and Composition
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The sequence of the peptide is comprised of 12 amino acids, with a notable number of
glutamic and aspartic acid residues.

o Full Sequence: H-Thr-Tyr-lle-Cys(benzyl)-Glu-Val-Glu-Asp-GIn-Lys-Glu-Glu-OH[ 1]
e One-Letter Sequence: TYI-C(Bzl)-EVEDQKEE[1]

The distribution of acidic and basic residues is summarized below.

Amino Acid Type Residues Count
o Glutamic Acid (Glu), Aspartic
Acidic )
Acid (Asp)
Basic Lysine (Lys) 1
Threonine (Thr), Tyrosine
Neutral/Hydrophobic (Tyr), Isoleucine (lle), Valine 4
(val)
Polar Neutral Glutamine (GlIn) 1
Modified Cysteine (Benzyl-protected) 1

At a physiological pH of ~7.4, the side chains of the five acidic residues (four glutamic acids
and one aspatrtic acid) are deprotonated and carry a negative charge. The single basic residue
(lysine) is protonated and carries a positive charge. This imbalance results in a significant net
negative charge, defining the molecule as an acidic peptide.[2][3]

The Role of the Cys(Bzl) Modification

The cysteine at position 84 is modified with a benzyl (Bzl) group. This group serves as a
protecting agent for the highly reactive thiol (-SH) side chain of cysteine during solid-phase
peptide synthesis.[4][5] The benzyl group is chemically stable and electrically neutral, meaning
it does not contribute to the overall acidic or basic properties of the peptide. Its presence is a
clear indicator of the peptide's synthetic origin.[4]

Quantitative Physicochemical Data
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The key quantitative properties of the [Cys(Bzl)84] CD (81-92) peptide are summarized in the
table below.

Property Value Reference
Molecular Formula Ce9H102N14026S1 [1]
Molecular Weight 1575.69 g/mol [1]

CAS Registry Number 123380-68-7 [11[3]
Number of Acidic Residues 5

Number of Basic Residues 1

!

Calculated Isoelectric Point (pl) 4.0

Experimental Protocols

The characterization and synthesis of the [Cys(Bzl)84] CD (81-92) peptide involve standard
biochemical and analytical techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The process involves
sequentially adding protected amino acids to a growing peptide chain that is covalently
attached to a solid resin support.

Methodology:

o Resin Preparation: A solid support resin (e.g., Wang or Rink Amide resin) is prepared and
functionalized with the C-terminal amino acid (Glutamic acid).

o Deprotection: The temporary protecting group on the a-amino group of the resin-bound
amino acid (e.g., Fmoc) is removed using a mild base solution (e.g., 20% piperidine in DMF).

o Coupling: The next N-terminally protected amino acid (e.g., Fmoc-Glu-OH) is activated with
coupling reagents (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.
For the cysteine residue, a pre-protected Cys(Bzl) building block is used.
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« lteration: The deprotection and coupling steps are repeated for each amino acid in the
sequence until the full peptide is assembled.

» Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all
side-chain protecting groups (including the benzyl group from cysteine) are removed
simultaneously using a strong acidic cocktail (e.g., Trifluoroacetic acid with scavengers).

 Purification and Verification: The crude peptide is purified using reverse-phase high-
performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass
spectrometry.
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Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Mass Spectrometry for Sequencing

The peptide has been characterized using negative ion post-source decay (PSD) time-of-flight
(TOF) mass spectrometry.[2][3] This technique is particularly well-suited for acidic peptides.

Methodology:

o Sample Preparation: The purified peptide is co-crystallized with a suitable matrix (e.g., a-
cyano-4-hydroxycinnamic acid) on a MALDI target plate.
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lonization (MALDI): The sample is irradiated with a pulsed laser. The matrix absorbs the
laser energy and transfers it to the peptide molecules, causing them to desorb and ionize.
For an acidic peptide, this process readily forms negatively charged ions ([M-H]~) by loss of
protons from the carboxylic acid groups.

TOF Analysis (Parent lon): The ions are accelerated into a flight tube. The time it takes for
them to reach the detector is proportional to their mass-to-charge ratio (m/z), allowing for
precise mass determination of the intact peptide.

Precursor lon Selection: An ion gate isolates the parent ion of the [Cys(Bzl)84] peptide.

Post-Source Decay (PSD): The isolated parent ions spontaneously fragment as they travel
through the flight tube.

Fragment lon Analysis: A reflector at the end of the flight tube re-accelerates the fragment
ions toward a second detector. This allows for the separation and detection of the fragment
ions, producing a PSD spectrum.

Sequence Determination: The m/z values of the fragment ions in the PSD spectrum are
analyzed to deduce the amino acid sequence of the peptide.
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Workflow for Negative lon PSD-TOF Mass Spectrometry.

Functional Context: Inhibition of HIV Entry

The [Cys(Bzl)84] CD (81-92) peptide is derived from the CD4 protein, which acts as the
primary receptor for the Human Immunodeficiency Virus (HIV). This biological origin is the
basis for its function as a potential viral entry inhibitor.
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Mechanism of Action

HIV initiates infection by attaching to CD4+ T-cells. This attachment is mediated by the binding
of the viral envelope glycoprotein, gp120, to the CD4 receptor on the T-cell surface. As a
fragment of CD4, the (81-92) peptide is believed to act as a competitive inhibitor.[1] It mimics
the binding site on the native CD4 receptor, allowing it to bind to the viral gp120 protein. This
binding event occupies the gp120, physically blocking it from interacting with the actual CD4
receptor on the T-cell, thereby inhibiting viral attachment and subsequent cell fusion.[1]
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Proposed mechanism of HIV entry inhibition by the CD4 (81-92) peptide.
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Conclusion

The [Cys(Bzl)84] CD (81-92) peptide is fundamentally acidic due to a high content of glutamic
and aspartic acid residues in its sequence. This intrinsic property makes it amenable to
analysis by techniques such as negative ion mass spectrometry. The benzyl protection on the
cysteine residue is a hallmark of its chemical synthesis, a necessary process for producing this
specific fragment for research. Functionally, its sequence homology with the native CD4
receptor allows it to act as a competitive inhibitor of HIV entry, providing a basis for its
exploration in drug development. This guide has provided a detailed overview of its chemical
nature, the experimental methods for its study, and its biological significance for researchers
and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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